Methoxyiminoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

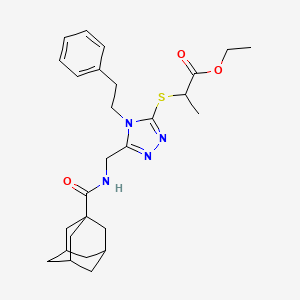

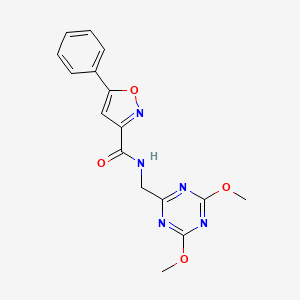

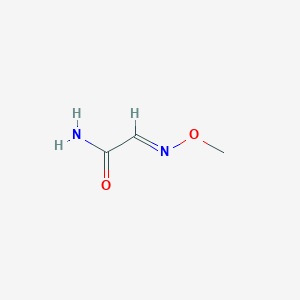

Methoxyiminoacetamide is a component of Cymoxanil, a systemic fungicide . It is identified as 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyiminoacetamide) and is known for its efficacy against severe plant diseases .

Synthesis Analysis

Methoxyiminoacetamide derivatives possessing 2,2-dichlorovinyl side chains have been synthesized . The synthesis involves a nucleophilic aromatic substitution reaction of the corresponding benzyl bromide with 2,2-dichlorovinyl derivatives in the presence of K2CO3 .

Chemical Reactions Analysis

Methoxyiminoacetamide derivatives have shown potent fungicidal activities against six representative plant fungal pathogens . The exact chemical reactions involved in these activities are not explicitly mentioned in the search results.

Applications De Recherche Scientifique

Fungicidal Activity : Methoxyiminoacetamide derivatives have demonstrated potent fungicidal activities. A study found that certain derivatives were more effective against plant fungal pathogens than commercial fungicides like azoxystrobin and fenarimol (Hwang, Kim, Kim, & Kyung, 2009).

Binding Characteristics in Biochemistry : Research on the binding characteristics of methoxyiminoacetamide derivatives to cytochrome c reductase, an enzyme in the mitochondrial electron transport chain, has been conducted. This study explored how these compounds interact with different sites of the enzyme, providing insights into their biochemical behavior (Mizutani, Miki, Takenaka, & Tamura, 1997).

Antimicrobial Properties : Certain N-monosubstituted methoxyiminoacetamides have shown antimicrobial effects, particularly against Cryptococcus neoformans, a pathogenic yeast. This suggests potential applications in developing new antimicrobial agents (Garuti, Ferranti, Varoli, Giovanninetti, & Brigidi, 1988).

Oral Cephalosporin Ester Development : Methoxyiminoacetamide has been used in the synthesis of orally active cephalosporin esters. These compounds showed good activity against a range of bacteria, including beta-lactamase-producing species, which is significant for antibiotic development (Fujimoto, Ishihara, Yanagisawa, Ide, Nakayama, Nakao, Sugawara, & Iwata, 1987).

Antifungal Bioactivity : Research on methyl 2-methoxyimino derivatives has shown potent antifungal activities against various pathogenic fungi. These findings are important for the development of new antifungal agents (Li & Yang, 2009).

Enzyme and Reaction Engineering : Methoxyisopropylamine, a compound related to methoxyiminoacetamide, has been studied in the context of biocatalysis, particularly in the synthesis of chiral amines. This research is crucial for understanding the production of certain herbicides and could be applied in other biocatalytic processes (Matcham, Nelson, Wang, & Wu, 1999).

Safety and Hazards

Propriétés

IUPAC Name |

(2E)-2-methoxyiminoacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c1-7-5-2-3(4)6/h2H,1H3,(H2,4,6)/b5-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNGHROBOKBHGJ-GORDUTHDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methoxyiminoacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Methylfuran-3-yl)-6-[5-(3-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2934919.png)

![7-Chloro-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2934921.png)